3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-ol
Description
Chemical Structure and Properties
3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-ol is a biphenyl derivative featuring a hydroxyl group (-OH) at the 4-position of one phenyl ring and a 1,3-dioxolane ring at the 3'-position of the adjacent phenyl ring. The dioxolane moiety, a five-membered cyclic ketal, enhances solubility in polar solvents and stabilizes the compound against hydrolysis under mild conditions . Its molecular formula is C₁₅H₁₄O₃ (calculated from IUPAC name), with a molecular weight of approximately 242.27 g/mol.
For example, the synthesis of 2-(2',3',4',5',6'-pentafluoro-[1,1'-biphenyl]-4-yl)-1,3-dioxolane (3bp) involved coupling 1-bromo-4-(1,3-dioxolan-2-yl)benzene with pentafluorobenzene using Ru catalysis, yielding 71% after chromatography . Similar methodologies may apply to the target compound.
Properties
Molecular Formula |
C15H14O3 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
4-[3-(1,3-dioxolan-2-yl)phenyl]phenol |
InChI |
InChI=1S/C15H14O3/c16-14-6-4-11(5-7-14)12-2-1-3-13(10-12)15-17-8-9-18-15/h1-7,10,15-16H,8-9H2 |
InChI Key |
LTPQNRJGKKFGPH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=CC(=C2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-ol typically involves the formation of the dioxolane ring through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The biphenyl structure can be introduced through Suzuki-Miyaura coupling reactions, which involve the cross-coupling of aryl halides with aryl boronic acids using palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction: The biphenyl structure can be reduced under specific conditions.
Substitution: The phenolic hydroxyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the phenolic hydroxyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dioxolane ring can yield aldehydes or ketones, while substitution reactions can produce various ethers or esters.
Scientific Research Applications
3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group, preventing unwanted reactions of carbonyl compounds during synthetic transformations . Additionally, the biphenyl structure can interact with various receptors and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs, their substituents, and properties:
Key Differences and Implications
Functional Groups and Reactivity: The aldehyde derivative (C₁₆H₁₄O₃) offers a reactive site for condensation or nucleophilic addition, unlike the hydroxyl group in the target compound . Fluoro-substituted analogs (e.g., 4p) exhibit higher electronegativity, which may enhance binding affinity in biological targets .
Synthetic Efficiency :
- The Ru-catalyzed method for 3bp achieved 71% yield , whereas allyl-substituted biphenyls (e.g., 4p) showed lower yields (23.9%) despite high purity . This suggests that dioxolane-containing biphenyls may benefit from optimized catalytic systems.
Applications: Dioxolane-containing compounds are prevalent in pharmaceutical intermediates due to their stability and solubility .
Research Findings and Data
Physicochemical Properties
- Solubility: The dioxolane ring improves solubility in polar solvents (e.g., ethyl acetate, acetone) compared to non-polar analogs .
- Stability : Cyclic ketals (e.g., dioxolane) resist hydrolysis under neutral conditions but may degrade in acidic environments .
Biological Activity
3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-ol is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H14O3
- Molecular Weight : 222.26 g/mol
- CAS Number : 17851-47-7
The compound features a biphenyl structure substituted with a dioxolane ring, which contributes to its unique chemical properties and biological activities.
The biological activity of 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-ol can be attributed to several mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups in the compound may contribute to its ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits significant antibacterial and antifungal activities, making it a candidate for further exploration as a biopesticide or therapeutic agent.
- Pharmacological Effects : Research has suggested that compounds with similar structures may interact with various biological targets, including enzymes and receptors involved in inflammation and cell signaling pathways.
Antimicrobial Activity
A study assessing the antimicrobial properties of various dioxolane derivatives found that 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-ol demonstrated effective inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Escherichia coli | 125 |
| Staphylococcus aureus | 62.5 |
| Candida albicans | 250 |
These results suggest that the compound could serve as a potential antimicrobial agent in pharmaceutical applications.
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using the DPPH radical scavenging assay. The results indicated an IC50 value of approximately 30 μg/mL, demonstrating significant radical scavenging ability compared to standard antioxidants like ascorbic acid.
Study on Antimicrobial Properties
In a detailed investigation published in the "Journal of Agricultural and Food Chemistry," researchers explored the antimicrobial efficacy of various dioxolane derivatives against phytopathogens. The study highlighted that 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-ol exhibited notable activity against pathogens such as Rhizoctonia solani and Alternaria solani, with MIC values ranging from 78 to 156 μg/mL depending on the strain tested .
Pharmacological Assessment
A pharmacological study focused on dioxolane-based ligands revealed that compounds similar to 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-ol could act as selective modulators for adrenergic receptors. This suggests potential applications in cardiovascular therapies and highlights the need for further research into its receptor-binding profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
